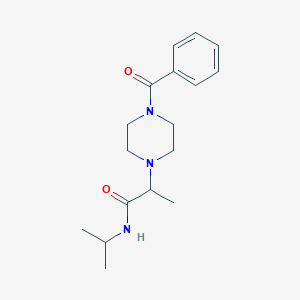![molecular formula C25H27N3O6S B256106 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B256106.png)
3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Mécanisme D'action
The mechanism of action of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide have been studied in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have potential neuroprotective effects, particularly in the area of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its potential biological activity. This compound has been shown to have potential applications in cancer research and neurodegenerative disease research. However, one limitation of using this compound in lab experiments is its complex chemical structure, which may make it difficult to synthesize and study.
Orientations Futures
There are several future directions for the study of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide. One potential direction is the study of this compound's potential applications in other areas of scientific research, such as cardiovascular disease research. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of cancer and neurodegenerative diseases. Finally, future studies could focus on the development of more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide involves several steps. The first step is the synthesis of 2-amino-4,5-dimethoxybenzoic acid. This is followed by the synthesis of 5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-amine. The final step involves the reaction of these two compounds with 3,4,5-triethoxybenzoyl chloride to form the final product.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in scientific research. This compound has been shown to have potential biological activity, particularly in the area of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Nom du produit |
3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide |
|---|---|
Formule moléculaire |
C25H27N3O6S |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C25H27N3O6S/c1-5-31-19-11-16(12-20(32-6-2)23(19)33-7-3)24(30)28-25-27-22(14(4)35-25)15-8-9-18-17(10-15)26-21(29)13-34-18/h8-12H,5-7,13H2,1-4H3,(H,26,29)(H,27,28,30) |
Clé InChI |
JWTKMMVLGLEWGF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C)C3=CC4=C(C=C3)OCC(=O)N4 |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C)C3=CC4=C(C=C3)OCC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)



![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B256034.png)
![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)

![2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256038.png)



![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)
